1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone 1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537537
InChI: InChI=1S/C11H22N2O2/c1-9(2)13(6-7-14)11-4-5-12(8-11)10(3)15/h9,11,14H,4-8H2,1-3H3/t11-/m1/s1
SMILES: CC(C)N(CCO)C1CCN(C1)C(=O)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone

CAS No.:

Cat. No.: VC13537537

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 1-[(3R)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C11H22N2O2/c1-9(2)13(6-7-14)11-4-5-12(8-11)10(3)15/h9,11,14H,4-8H2,1-3H3/t11-/m1/s1
Standard InChI Key GVLRIJRSHPBDMX-LLVKDONJSA-N
Isomeric SMILES CC(C)N(CCO)[C@@H]1CCN(C1)C(=O)C
SMILES CC(C)N(CCO)C1CCN(C1)C(=O)C
Canonical SMILES CC(C)N(CCO)C1CCN(C1)C(=O)C

Introduction

Molecular Structure and Stereochemical Features

The compound features a pyrrolidine ring substituted at the 3-position with an isopropylamino group and a 2-hydroxyethyl side chain, while the 1-position is acetylated (ethanone group). The stereochemistry at the 3-position is specified as R-configuration, which critically influences its biological activity and intermolecular interactions .

Structural Analysis

  • Pyrrolidine core: The five-membered saturated ring provides conformational rigidity, enhancing binding affinity to biological targets.

  • Isopropylamino group: Introduces steric bulk and basicity, potentially facilitating interactions with acidic residues in enzymes or receptors .

  • 2-Hydroxyethyl substituent: The hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding, a key feature for pharmacokinetic optimization .

Physicochemical Properties

Predicted and experimental data for analogous compounds provide insights into the properties of this molecule:

PropertyValueMethod/Source
Molecular FormulaC₁₁H₂₃N₃O₂Calculated from structure
Molar Mass (g/mol)229.32 ,
Density (g/cm³)1.08 ± 0.1Predicted (similar to )
Boiling Point (°C)335 ± 25Estimated via group contribution
pKa9.2 (amine), 14.9 (hydroxyl)Computational prediction

The hydroxyl group (pKa ~14.9) remains predominantly protonated under physiological conditions, while the tertiary amine (pKa ~9.2) exists in a mixed protonation state at pH 7.4, influencing membrane permeability .

Synthetic Routes and Methodologies

Key Synthetic Strategies

The synthesis typically involves multi-step sequences leveraging enantioselective catalysis and protective group strategies:

  • Pyrrolidine Ring Formation:

    • Cyclization of γ-amino alcohols via intramolecular nucleophilic substitution, as demonstrated in the synthesis of related pyrrolidine derivatives .

    • Asymmetric hydrogenation of pyrroline precursors using chiral catalysts to achieve the R-configuration .

  • Introduction of Isopropylamino Group:

    • Reductive amination of ketones with isopropylamine, followed by resolution of enantiomers via chiral chromatography .

  • Hydroxyethyl Functionalization:

    • Epoxide ring-opening with ammonia or amines, as reported in the synthesis of γ-amino alcohols .

  • Acetylation at the 1-Position:

    • Reaction with acetyl chloride in the presence of base (e.g., triethylamine) under anhydrous conditions .

Representative Procedure (Adapted from and )

  • Starting Material: (R)-3-Aminopyrrolidine (1.0 equiv) dissolved in dichloromethane.

  • Isopropylamine Coupling: Add isopropyl isocyanate (1.2 equiv) and stir at 25°C for 12 h.

  • Hydroxyethyl Introduction: React intermediate with ethylene oxide (1.5 equiv) in THF at 0°C, followed by warming to room temperature.

  • Acetylation: Treat with acetyl chloride (1.1 equiv) and triethylamine (2.0 equiv) in DCM.

  • Purification: Column chromatography (EtOAc/petroleum ether, 3:7) yields the title compound as a colorless oil .

Challenges and Future Directions

  • Stereochemical Purity: Scalable enantioselective synthesis remains a hurdle; biocatalytic approaches using transaminases warrant exploration.

  • Solubility Optimization: Pro-drug strategies (e.g., phosphate esters) could improve aqueous solubility for in vivo studies.

  • Target Identification: High-throughput screening against GPCR libraries is needed to elucidate precise biological targets.

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